(Z)-pent-3-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-pent-3-enoic acid: is an organic compound with the molecular formula C5H8O2 It is a type of unsaturated carboxylic acid, characterized by the presence of a double bond in the Z-configuration (cis-configuration) between the third and fourth carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One common method for synthesizing (Z)-pent-3-enoic acid involves the hydroboration-oxidation of 3-pentenoic acid. This process typically uses borane (BH3) followed by hydrogen peroxide (H2O2) and sodium hydroxide (NaOH) to yield the desired product.
Isomerization: Another method involves the isomerization of (E)-3-pentenoic acid to this compound using a suitable catalyst under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration-oxidation processes or catalytic isomerization techniques. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-pent-3-enoic acid can undergo oxidation reactions to form various products, including aldehydes and ketones.
Reduction: Reduction of this compound can yield saturated carboxylic acids.
Substitution: The compound can participate in substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Saturated carboxylic acids.
Substitution: Various substituted carboxylic acids.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (Z)-pent-3-enoic acid is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It serves as a substrate in catalytic reactions to study reaction mechanisms and catalyst efficiency.
Biology:
Metabolic Studies: The compound is used in metabolic studies to understand the pathways and enzymes involved in its transformation.
Medicine:
Drug Development: this compound and its derivatives are explored for potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry:
Polymer Production: It is used in the production of polymers and resins with specific properties.
Flavor and Fragrance: The compound is investigated for its potential use in the flavor and fragrance industry due to its unique chemical structure.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of (Z)-pent-3-enoic acid involves its interaction with various enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in oxidation and reduction reactions, influencing metabolic pathways. The compound’s double bond configuration plays a crucial role in its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
(E)-3-pentenoic acid: The trans-isomer of 3-pentenoic acid, which has different chemical properties and reactivity due to the different spatial arrangement of atoms.
2-pentenoic acid: An isomer with the double bond between the second and third carbon atoms.
4-pentenoic acid: An isomer with the double bond between the fourth and fifth carbon atoms.
Uniqueness:
Configuration: The Z-configuration of (Z)-pent-3-enoic acid gives it unique chemical properties compared to its E-isomer.
Reactivity: The position and configuration of the double bond influence its reactivity in chemical reactions, making it suitable for specific applications in synthesis and catalysis.
Properties
CAS No. |
33698-87-2 |
---|---|
Molecular Formula |
C5H8O2 |
Molecular Weight |
100.12 g/mol |
IUPAC Name |
(Z)-pent-3-enoic acid |
InChI |
InChI=1S/C5H8O2/c1-2-3-4-5(6)7/h2-3H,4H2,1H3,(H,6,7)/b3-2- |
InChI Key |
UIUWNILCHFBLEQ-IHWYPQMZSA-N |
Isomeric SMILES |
C/C=C\CC(=O)O |
SMILES |
CC=CCC(=O)O |
Canonical SMILES |
CC=CCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.